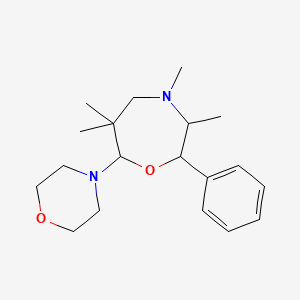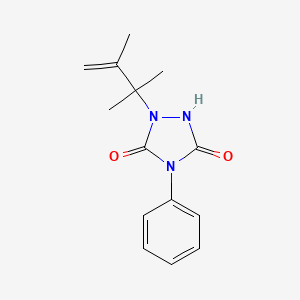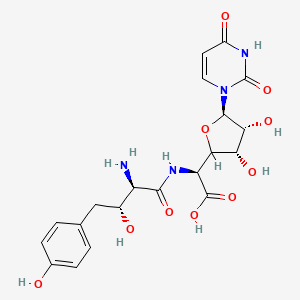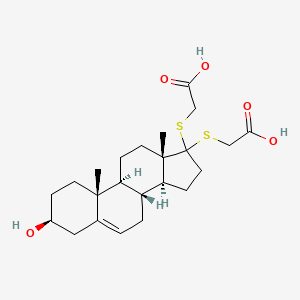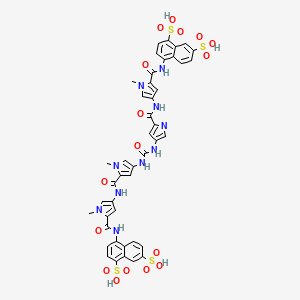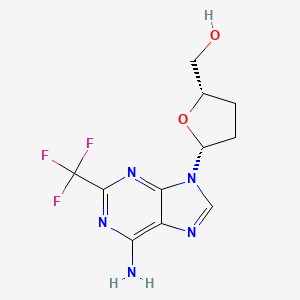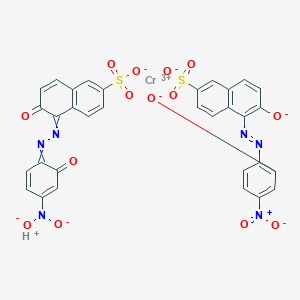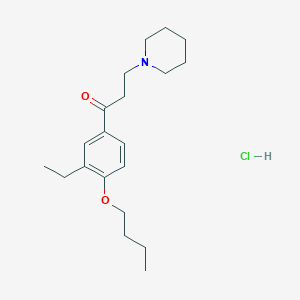
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18H27NO2.HCl. It is primarily used as a local anesthetic in dental procedures and minor surgeries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is synthesized through the condensation of p-butoxyacetophenone with formaldehyde and piperidine hydrochloride. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the piperidino group
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a local anesthetic in biological research, particularly in studies involving pain management. Medicine: Dyclonine hydrochloride is used as a topical anesthetic in dental procedures and minor surgeries. Industry: It is employed in the pharmaceutical industry for the production of various anesthetic formulations.
Mécanisme D'action
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This results in a temporary loss of sensation in the area where the compound is applied.
Molecular Targets and Pathways Involved:
Sodium channels in neuronal membranes
Nerve impulse conduction pathways
Comparaison Avec Des Composés Similaires
Lidocaine
Bupivacaine
Procaine
Uniqueness: 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride is unique in its chemical structure, which includes a butoxy group and a piperidino group. This structure contributes to its specific anesthetic properties and distinguishes it from other local anesthetics like lidocaine and bupivacaine.
Propriétés
Numéro CAS |
26860-29-7 |
|---|---|
Formule moléculaire |
C20H32ClNO2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
1-(4-butoxy-3-ethylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-5-15-23-20-10-9-18(16-17(20)4-2)19(22)11-14-21-12-7-6-8-13-21;/h9-10,16H,3-8,11-15H2,1-2H3;1H |
Clé InChI |
LDRZCWICTGGZLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)CCN2CCCCC2)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



